![molecular formula C18H26N2O5 B2782889 N-(3,4-dimethoxybenzyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396785-35-5](/img/structure/B2782889.png)

N-(3,4-dimethoxybenzyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

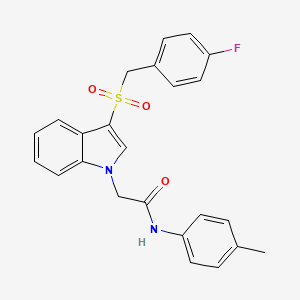

Microwave Assisted Synthesis and Antiviral Activity

Microwave-assisted synthesis has been applied to create novel compounds with antiviral activities, including those against influenza viruses. One study highlighted the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, demonstrating significant inhibitory effects against influenza A and B viruses, acting as fusion inhibitors by preventing the hemagglutinin conformational change at low pH (Göktaş et al., 2012).

Enantioselective Synthesis and Antineoplastic Activity

Enantioselective synthesis techniques have been utilized to produce dibenzoazaspiro compounds with preliminary antineoplastic activity against drug-resistant leukemias. These compounds have shown to significantly reduce the viability of chronic myeloid leukemia cells, especially demonstrating a collateral sensitivity effect on multidrug-resistant derivatives (Mendes et al., 2019).

Synthesis of Spirocyclic Compounds

Research into the synthesis of spirocyclic compounds, such as 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, showcases the application of these structures in various chemical syntheses. Key steps involve stereochemically controlled addition and cyclization processes (Mai et al., 2010).

Antimicrobial Evaluation

Certain spirocyclic compounds have been evaluated for their antimicrobial activities. For example, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and showed promising antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Spoorthy et al., 2021).

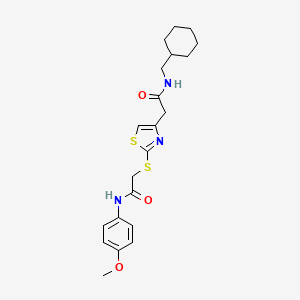

Mécanisme D'action

Target of Action

A structurally similar compound, 3,4-dimethoxyphenethylamine, is an analogue of the major human neurotransmitter dopamine

Mode of Action

It’s worth noting that 3,4-dimethoxyphenethylamine, a related compound, has some activity as a monoamine oxidase inhibitor . This could suggest that our compound might also interact with monoamine oxidase enzymes, but this is purely speculative and requires further investigation.

Biochemical Pathways

If it does interact with dopamine receptors or monoamine oxidase enzymes as suggested above, it could potentially influence the dopaminergic pathways in the brain .

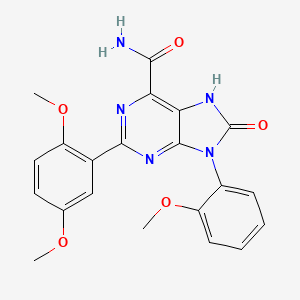

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-17(2)24-11-18(12-25-17)9-20(10-18)16(21)19-8-13-5-6-14(22-3)15(7-13)23-4/h5-7H,8-12H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHVWERQPJAMOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CN(C2)C(=O)NCC3=CC(=C(C=C3)OC)OC)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2782806.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2782814.png)

![(2Z)-3-(furan-2-yl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2782816.png)

![2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2782820.png)

![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2782821.png)

![(3-(benzyloxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2782824.png)

![N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Naphthalen-2-Yl-L-Alanyl-L-Alaninamide](/img/structure/B2782825.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2782827.png)

![N-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782829.png)